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The development of resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase

inhibitors (TKIs) is a significant challenge in cancer therapy, particularly in non-small cell lung

cancer (NSCLC). One of the primary mechanisms of acquired resistance is the amplification of

the MET proto-oncogene, which allows cancer cells to bypass their dependency on the EGFR

signaling pathway. This guide provides a comparative analysis of the synergistic effects of

combining a third-generation EGFR inhibitor, such as osimertinib, with a MET inhibitor, like

savolitinib, in resistant cancer models.

Data Presentation: Efficacy of Combination Therapy
Clinical trial data underscores the potent synergy of dual EGFR and MET inhibition in patients

with EGFR-mutated, MET-amplified NSCLC who have developed resistance to prior EGFR TKI

therapy. The following tables summarize key findings from pivotal clinical trials.

Table 1: Efficacy of Osimertinib plus Savolitinib in the SACHI Phase III Trial[1][2][3]
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Endpoint
Osimertinib +
Savolitinib

Platinum-Based
Chemotherapy

Hazard Ratio (HR) /
Odds Ratio (OR)

Progression-Free

Survival (PFS)

Prior 1st/2nd-Gen TKI 9.8 months 5.4 months HR: 0.34

Prior 3rd-Gen TKI 6.9 months 3.0 months HR: 0.32

Objective Response

Rate (ORR)
58% 34% OR: 2.74

Disease Control Rate

(DCR)
89% 67% OR: 3.98

Median Duration of

Response (DoR)
8.4 months 3.2 months -

Median Overall

Survival (OS)
22.9 months 17.7 months HR: 0.84

Table 2: Efficacy of Osimertinib plus Savolitinib in the SAVANNAH Phase II Trial[4][5]

Patient Subgroup
(High MET Levels)

Objective
Response Rate
(ORR)

Median
Progression-Free
Survival (PFS)

Median Duration of
Response (DoR)

Investigator Assessed 56.3% 7.4 months 7.1 months

Blinded Independent

Central Review
55.0% 7.5 months 9.9 months

Signaling Pathway Overview
EGFR and MET are both receptor tyrosine kinases that, upon activation, trigger downstream

signaling cascades, primarily the RAS/RAF/MAPK and PI3K/AKT/mTOR pathways, promoting

cell proliferation, survival, and invasion.[6][7] In EGFR-mutant cancers treated with an EGFR

inhibitor, the amplification of the MET gene provides an escape route. The overexpressed MET

receptor can become constitutively active or be stimulated by its ligand, Hepatocyte Growth
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Factor (HGF), leading to the reactivation of the same downstream pathways that were initially

suppressed by the EGFR inhibitor.[6][8] This crosstalk effectively renders the cancer cells

resistant to EGFR-targeted therapy alone. The combination of an EGFR inhibitor and a MET

inhibitor simultaneously blocks both pathways, preventing this bypass mechanism and leading

to a synergistic anti-tumor effect.
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EGFR and MET Signaling Crosstalk in Resistance.

Experimental Protocols
To evaluate the synergy between an EGFR inhibitor and a MET inhibitor, standard in vitro

assays are employed. Below are representative protocols.

Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Cell Plating: Seed resistant cancer cells (e.g., HCC827 GR) in a 96-well plate at a density of

5 x 10³ cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a

5% CO₂ incubator.[9]

Drug Treatment: Prepare serial dilutions of the EGFR inhibitor, the MET inhibitor, and their

combination. Remove the old medium from the wells and add 100 µL of the medium

containing the drugs. Include wells with untreated cells (vehicle control). Incubate for 72

hours.[9]

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.[10][11]

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of

10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Analysis: Calculate the percentage of cell viability relative to the untreated control. Synergy

can be quantified using methods like the Chou-Talalay combination index (CI).

Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, allowing for the

assessment of signaling pathway activation.
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Cell Lysis: Plate and treat cells with the inhibitors as described for the viability assay. After

treatment (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer

containing protease and phosphatase inhibitors.[12][13]

Protein Quantification: Determine the protein concentration of each lysate using a BCA or

Bradford assay.

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-

polyacrylamide gel and separate the proteins by electrophoresis.[14]

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF

membrane.

Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-

fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with

primary antibodies against target proteins (e.g., p-EGFR, EGFR, p-MET, MET, p-AKT, AKT,

p-ERK, ERK, and a loading control like β-actin) overnight at 4°C.[14][15]

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish

peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After

further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the

protein bands using an imaging system.

Analysis: Quantify the band intensities and normalize them to the loading control to

determine the relative changes in protein expression and phosphorylation.

Experimental Workflow
A typical workflow for assessing the synergy of EGFR and MET inhibitors involves a multi-step

process from in vitro characterization to in vivo validation.
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Workflow for Evaluating EGFR/MET Inhibitor Synergy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12411242#egfr-in-35-synergy-with-met-inhibitors-in-
resistant-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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